Cas no 1497284-83-9 ((1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)

(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS015330531
- (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylicacid
- (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-718197
- 2059910-53-9
- EN300-341156
- 1497284-83-9
-
- Inchi: 1S/C11H10F2O3/c12-7-1-6(2-8(13)3-7)11(10(15)16)4-9(14)5-11/h1-3,9,14H,4-5H2,(H,15,16)
- InChI Key: LIJUKIGAKGDVJW-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1(C(=O)O)CC(C1)O)F
Computed Properties
- Exact Mass: 228.05980050g/mol
- Monoisotopic Mass: 228.05980050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.5Ų
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718197-2.5g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 2.5g |
$2940.0 | 2023-07-08 | ||
Enamine | EN300-718197-1.0g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 1.0g |
$1500.0 | 2023-07-08 | ||
Enamine | EN300-718197-0.1g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.1g |
$1320.0 | 2023-07-08 | ||
Enamine | EN300-718197-0.5g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.5g |
$1440.0 | 2023-07-08 | ||
Enamine | EN300-718197-10.0g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 10.0g |
$6450.0 | 2023-07-08 | ||
Enamine | EN300-718197-0.25g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.25g |
$1381.0 | 2023-07-08 | ||
Enamine | EN300-718197-5.0g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 5.0g |
$4349.0 | 2023-07-08 | ||
Enamine | EN300-718197-0.05g |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
1497284-83-9 | 0.05g |
$1261.0 | 2023-07-08 |
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1497284-83-9): An In-Depth Overview
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1497284-83-9) is a unique and promising compound in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, has garnered significant attention due to its potential therapeutic applications and unique structural features. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research.
Chemical Structure and Properties
The chemical structure of (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is characterized by a cyclobutane ring with a hydroxyl group and a carboxylic acid group attached to it. The presence of the 3,5-difluorophenyl substituent adds to the compound's complexity and contributes to its unique properties. The cyclobutane ring is known for its high reactivity due to its strained nature, which can be harnessed in various synthetic transformations. The hydroxyl and carboxylic acid groups provide additional functional handles for further derivatization and modification.
The compound is typically synthesized through a series of well-defined steps, including the formation of the cyclobutane ring, introduction of the hydroxyl group, and attachment of the 3,5-difluorophenyl substituent. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.
Biological Activities
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been extensively studied for its biological activities. One of the most notable areas of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. The selective inhibition of these kinases can lead to reduced cell proliferation and tumor growth.
Additionally, the compound has demonstrated anti-inflammatory properties by modulating the activity of inflammatory cytokines and enzymes. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have also indicated that (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has neuroprotective effects, potentially beneficial in neurodegenerative disorders like Alzheimer's disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been explored through several preclinical studies and early-stage clinical trials. These trials have focused on evaluating the safety and efficacy of the compound in various disease models. Preliminary results have been encouraging, with the compound showing good pharmacokinetic properties and minimal side effects.
In cancer research, clinical trials have demonstrated that (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can effectively inhibit tumor growth in both in vitro and in vivo models. The compound's ability to target specific kinases without affecting normal cells makes it a promising candidate for targeted cancer therapy.
In the context of inflammatory diseases, clinical trials have shown that the compound can reduce inflammation markers and improve patient outcomes. These findings suggest that (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be developed into a novel anti-inflammatory drug with broad therapeutic applications.
Current Research Trends
The ongoing research on (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is focused on several key areas:
- Mechanism of Action: Understanding the detailed mechanism by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Recent studies have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations to elucidate the interactions between the compound and its target proteins.
- Structure-Activity Relationship (SAR):
- SAR studies aim to identify the specific structural features that contribute to the compound's biological activity. By systematically modifying different parts of the molecule, researchers can develop more potent and selective derivatives with improved pharmacological profiles.
- Synthetic Optimization:
- Synthetic chemists are continuously working on developing more efficient and cost-effective methods for synthesizing( )-----------------carboxylic acid (CAS No. 1497284-83-9). These efforts include exploring novel catalytic systems and green chemistry approaches to reduce environmental impact while maintaining high yields.) `
`In conclusion`, `(1S``,` `3s)` `-` `(` `)` `-` `has emerged as a versatile` `and` `promising` `compound` `with` `a` `wide` `range` `of` `potential` `applications` `in` `medicinal` `chemistry` `and` `pharmaceutical` `research`. Its unique chemical structure`, combined with its diverse biological activities`, positions it as a valuable tool for developing new therapies for various diseases`. Ongoing research continues to uncover new insights into its mechanism of action`, leading to optimized derivatives with enhanced therapeutic potential`. As we move forward`, it is clear that this compound will play a significant role in advancing our understanding of disease mechanisms and improving patient outcomes`. ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` `
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